Abivertinib maleate

Description

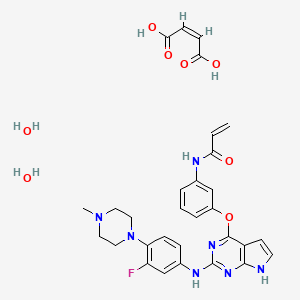

Structure

3D Structure of Parent

Properties

CAS No. |

1822357-78-7 |

|---|---|

Molecular Formula |

C30H34FN7O8 |

Molecular Weight |

639.6 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;N-[3-[[2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide;dihydrate |

InChI |

InChI=1S/C26H26FN7O2.C4H4O4.2H2O/c1-3-23(35)29-17-5-4-6-19(15-17)36-25-20-9-10-28-24(20)31-26(32-25)30-18-7-8-22(21(27)16-18)34-13-11-33(2)12-14-34;5-3(6)1-2-4(7)8;;/h3-10,15-16H,1,11-14H2,2H3,(H,29,35)(H2,28,30,31,32);1-2H,(H,5,6)(H,7,8);2*1H2/b;2-1-;; |

InChI Key |

QITOONQVTOGMOJ-IUJXYRIYSA-N |

Isomeric SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F.C(=C\C(=O)O)\C(=O)O.O.O |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F.C(=CC(=O)O)C(=O)O.O.O |

Origin of Product |

United States |

Foundational & Exploratory

Abivertinib Maleate: A Dual-Action Inhibitor for T790M-Mutant Non-Small Cell Lung Cancer

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Abivertinib maleate (B1232345) (formerly AC0010) is a novel, orally administered, third-generation small molecule tyrosine kinase inhibitor (TKI) that represents a significant advancement in the targeted therapy of non-small cell lung cancer (NSCLC).[1] Structurally distinct from other third-generation inhibitors like osimertinib, abivertinib was designed to selectively and irreversibly target mutant forms of the epidermal growth factor receptor (EGFR), particularly the T790M "gatekeeper" mutation responsible for acquired resistance to first- and second-generation EGFR TKIs.[1][2] Furthermore, abivertinib exhibits a dual mechanism of action through its potent inhibition of Bruton's tyrosine kinase (BTK), a key component in B-cell signaling and immune regulation.[3] This technical guide provides an in-depth overview of abivertinib's mechanism of action in NSCLC, supported by preclinical and clinical data, detailed signaling pathways, and experimental methodologies.

Core Mechanism of Action in NSCLC

Abivertinib's therapeutic effect in NSCLC stems from its ability to potently and irreversibly inhibit key kinases involved in tumor proliferation and survival.

Selective Inhibition of Mutant EGFR

The primary mechanism of action is the covalent, irreversible binding to the cysteine residue at position 797 in the ATP-binding site of the EGFR kinase domain. This action is highly selective for mutant forms of EGFR, including the primary sensitizing mutations (L858R and exon 19 deletions) and, crucially, the T790M resistance mutation.[1][4] The T790M mutation is the most common cause of treatment failure for patients on first-generation EGFR TKIs, accounting for over 50% of acquired resistance cases.[1] Abivertinib demonstrates significantly lower activity against wild-type EGFR (EGFR-WT), which is expected to result in a wider therapeutic window and a more manageable side-effect profile compared to less selective inhibitors.[1] Preclinical studies have shown that abivertinib is up to 298-fold more potent against mutant EGFR than EGFR-WT.[5]

Inhibition of Bruton's Tyrosine Kinase (BTK)

In addition to its effects on EGFR, abivertinib is a potent inhibitor of Bruton's tyrosine kinase (BTK).[3] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, essential for B-cell proliferation and survival.[3] In the context of cancer, BTK is also expressed in various myeloid cells that populate the tumor microenvironment (TME), such as macrophages and myeloid-derived suppressor cells (MDSCs).[6][7] By inhibiting BTK, abivertinib can modulate the TME, potentially reversing immunosuppression and enhancing anti-tumor immune responses.[6] This dual-action distinguishes abivertinib from other EGFR TKIs and suggests a broader therapeutic potential.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways targeted by Abivertinib.

EGFR Signaling Pathway Inhibition

References

- 1. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]

- 2. Overexpression of Bruton Tyrosine Kinase Inhibits the Proliferation, Migration, and Invasion of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aceatherapeutics.com [aceatherapeutics.com]

- 4. Targeting BTK Signaling in the Microenvironment of Solid Tumors as a Feasible Cancer Therapy Option - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting Solid Tumors With BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bruton’s tyrosine kinase: an emerging targeted therapy in myeloid cells within the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

Abivertinib Maleate: A Technical Whitepaper on Dual EGFR and BTK Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abivertinib maleate (B1232345) is a novel, orally administered, third-generation small molecule tyrosine kinase inhibitor (TKI) characterized by its potent and irreversible dual inhibition of both the Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK).[1][2] This dual-targeting capability positions Abivertinib as a promising therapeutic agent for a range of malignancies, most notably in non-small cell lung cancer (NSCLC) harboring EGFR mutations and in various B-cell lymphomas. This technical guide provides an in-depth overview of Abivertinib's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines detailed experimental protocols for its evaluation, and visualizes the relevant signaling pathways and experimental workflows.

Introduction: The Rationale for Dual EGFR and BTK Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon mutation or overexpression, can lead to uncontrolled cell proliferation and survival, a hallmark of many cancers, including NSCLC.[3] First and second-generation EGFR TKIs have shown clinical efficacy, but resistance often develops, frequently through the acquisition of the T790M "gatekeeper" mutation.[1] Abivertinib was specifically designed as a third-generation inhibitor to overcome this resistance by targeting mutant forms of EGFR, including the T790M mutation, with high selectivity over wild-type EGFR.[1][3]

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, which governs B-cell proliferation, survival, and differentiation.[4] Dysregulation of the BCR pathway is a key driver in many B-cell malignancies. Beyond its role in B-cells, BTK is also involved in immune regulation and inflammatory responses, making it a target in other diseases.[1][2] The dual inhibition of EGFR and BTK by Abivertinib offers a multi-pronged therapeutic strategy, simultaneously targeting cancer cell proliferation and modulating the tumor microenvironment.

Mechanism of Action

Abivertinib functions as an irreversible inhibitor, forming a covalent bond with a cysteine residue in the ATP-binding site of both EGFR and BTK. This irreversible binding leads to a sustained inhibition of kinase activity.

EGFR Inhibition

Abivertinib selectively targets activating mutations of EGFR (such as L858R and exon 19 deletions) as well as the T790M resistance mutation.[1] It exhibits significantly less activity against wild-type EGFR, which is anticipated to result in a more favorable safety profile compared to less selective EGFR inhibitors.[5] By inhibiting EGFR, Abivertinib blocks downstream signaling pathways critical for tumor growth and survival, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[6][7]

BTK Inhibition

In the context of B-cell signaling, Abivertinib's inhibition of BTK disrupts the BCR signaling cascade, which can lead to apoptosis and a reduction in B-cell proliferation.[8][9] Furthermore, BTK is expressed in various hematopoietic cells and has been implicated in the signaling of other pathways, including those involving cytokine receptors and Toll-like receptors, suggesting a broader immunomodulatory role for Abivertinib.[10]

Quantitative Data

The following tables summarize key quantitative data for Abivertinib maleate from preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of Abivertinib

| Target | IC50 (nM) | Assay Type | Reference |

| EGFR L858R | 0.18 | Kinase Assay | [11] |

| EGFR T790M | 0.18 | Kinase Assay | [11] |

| Wild-Type EGFR | 7.68 | Kinase Assay | [11] |

| BTK | 0.4 | Cell-free Assay | [12] |

| JAK3 | 0.09 | Cell-free Assay | [12] |

Table 2: Clinical Efficacy of Abivertinib in EGFR T790M-Positive NSCLC (NCT02330367)

| Parameter | Value | Confidence Interval (95% CI) | Follow-up Duration (months) | Reference |

| Overall Response Rate (ORR) | 56.5% | - | 38.8 | [13][14] |

| Complete Response (CR) | 5.3% | - | 38.8 | [14] |

| Median Overall Survival (OS) | 28.2 months | - | 38.8 | [13][14] |

| Median Progression-Free Survival (PFS) | 7.5 months | 6.0 - 8.8 | 19.2 | [15] |

| Disease Control Rate (DCR) | 88.0% | 82.9 - 92.1 | 19.2 | [15] |

| Median Duration of Response (DoR) | 8.5 months | 6.1 - 9.2 | 19.2 | [15] |

Table 3: Common Treatment-Related Adverse Events (Any Grade) in NSCLC Patients

| Adverse Event | Frequency (%) | Reference |

| Alanine aminotransferase increase | 64.8 | [13] |

| Diarrhea | 61.2 | [13] |

| Aspartate aminotransferase increase | 57.3 | [13] |

| Rash | 37.0 | [13] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of Abivertinib.

Biochemical Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Abivertinib against purified EGFR and BTK enzymes.

Principle: The assay measures the ability of Abivertinib to inhibit the phosphorylation of a substrate by the target kinase. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).

Materials:

-

Purified recombinant human EGFR (wild-type, L858R, T790M) and BTK enzymes.

-

Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1 for EGFR).

-

ATP.

-

Assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).[11]

-

Abivertinib maleate stock solution (in DMSO).

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

Microplate reader capable of luminescence detection.

Procedure:

-

Prepare serial dilutions of Abivertinib in assay buffer.

-

In a 384-well plate, add the kinase and the appropriate substrate to each well.

-

Add the Abivertinib dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.

-

Plot the percentage of kinase inhibition against the logarithm of the Abivertinib concentration.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Note on Irreversible Inhibitors: For irreversible inhibitors like Abivertinib, the IC50 value is dependent on the incubation time. It is crucial to report the pre-incubation time when reporting IC50 values. To obtain a more complete kinetic profile, determination of the inactivation rate constant (kinact) and the inhibition constant (KI) is recommended. This can be achieved by measuring the IC50 at multiple time points.

Cell-Based EGFR Phosphorylation Assay (Western Blot)

Objective: To assess the ability of Abivertinib to inhibit EGFR autophosphorylation in cancer cell lines.

Principle: Western blotting is used to detect the levels of phosphorylated EGFR (p-EGFR) in cell lysates after treatment with Abivertinib. A decrease in the p-EGFR signal indicates inhibition of EGFR activity.

Materials:

-

NSCLC cell lines harboring relevant EGFR mutations (e.g., NCI-H1975 for T790M/L858R).

-

Cell culture medium and supplements.

-

Abivertinib maleate.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total EGFR, anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Abivertinib for a specified duration (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-EGFR overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total EGFR and β-actin as controls.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of Abivertinib on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest.

-

96-well plates.

-

Cell culture medium.

-

Abivertinib maleate.

-

MTT solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 570 nm).

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow the cells to attach and grow for 24 hours.

-

Treat the cells with a range of Abivertinib concentrations.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Clinical Trial Protocol Synopsis (NCT02330367)

Title: A Phase I/II, Open-Label, Multicenter Study of Abivertinib (AC0010) in Patients with Advanced Non-Small Cell Lung Cancer Who Have Progressed After First-Line EGFR-TKI Therapy.[1]

Objectives:

-

Phase I: To determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D) of Abivertinib.

-

Phase II: To evaluate the efficacy and safety of Abivertinib at the RP2D.[1]

Study Design:

-

Phase I: Dose-escalation study to evaluate the safety and tolerability of Abivertinib administered orally twice daily.

-

Phase II: Single-arm study to assess the anti-tumor activity of Abivertinib.

Patient Population:

-

Adult patients with histologically or cytologically confirmed advanced or metastatic NSCLC.

-

Documented progression of disease after prior treatment with a first-generation EGFR-TKI.

-

Confirmed EGFR T790M mutation in the tumor tissue or plasma.

-

ECOG performance status of 0 or 1.

Treatment:

-

Abivertinib administered orally at escalating doses in Phase I and at the RP2D (300 mg twice daily) in Phase II.[15]

Endpoints:

-

Primary Endpoints:

-

Phase I: MTD and RP2D.

-

Phase II: Overall Response Rate (ORR) as assessed by an independent review committee (IRC) according to RECIST v1.1.

-

-

Secondary Endpoints:

-

Duration of Response (DoR).

-

Disease Control Rate (DCR).

-

Progression-Free Survival (PFS).

-

Overall Survival (OS).

-

Safety and tolerability.

-

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Abivertinib and a typical experimental workflow for its evaluation.

Caption: EGFR Signaling Pathway and Inhibition by Abivertinib.

Caption: BTK Signaling Pathway and Inhibition by Abivertinib.

Caption: Experimental Workflow for Dual EGFR/BTK Inhibitor Evaluation.

Conclusion

Abivertinib maleate represents a significant advancement in the field of targeted cancer therapy. Its dual inhibitory action against mutant EGFR and BTK provides a strong rationale for its continued development in NSCLC, B-cell malignancies, and potentially other indications where these pathways are implicated. The data presented in this whitepaper underscore its potent preclinical activity and promising clinical efficacy, particularly in overcoming T790M-mediated resistance in NSCLC. The detailed experimental protocols provide a framework for the further investigation and characterization of Abivertinib and other dual-acting kinase inhibitors. As our understanding of the complex interplay between oncogenic signaling pathways and the tumor microenvironment grows, the therapeutic potential of agents like Abivertinib is likely to become even more apparent.

References

- 1. A Novel Third-generation EGFR Tyrosine Kinase Inhibitor Abivertinib for EGFR T790M-mutant Non–Small Cell Lung Cancer: a Multicenter Phase I/II Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aceatherapeutics.com [aceatherapeutics.com]

- 3. biorxiv.org [biorxiv.org]

- 4. benchchem.com [benchchem.com]

- 5. promega.com [promega.com]

- 6. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Abivertinib, a novel BTK inhibitor: Anti-Leukemia effects and synergistic efficacy with homoharringtonine in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. promega.com [promega.com]

- 12. cancernetwork.com [cancernetwork.com]

- 13. [PDF] A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors | Semantic Scholar [semanticscholar.org]

- 14. onclive.com [onclive.com]

- 15. biorxiv.org [biorxiv.org]

Abivertinib Maleate: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abivertinib maleate (B1232345), also known as AC0010, is a third-generation, orally available, irreversible tyrosine kinase inhibitor (TKI) that has garnered significant interest in the field of oncology.[1][2][3] It is designed to selectively target mutant forms of the epidermal growth factor receptor (EGFR), including the T790M resistance mutation, while sparing the wild-type form.[1][3][4] Additionally, Abivertinib has been shown to inhibit Bruton's tyrosine kinase (BTK), suggesting its potential therapeutic application in B-cell malignancies. This dual inhibitory activity positions Abivertinib as a promising candidate for targeted cancer therapy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the signaling pathways modulated by Abivertinib maleate.

Chemical Structure and Properties

Abivertinib maleate is the maleate salt of the active free base, Abivertinib. The presence of the maleate salt improves the pharmaceutical properties of the compound.

Chemical Structure

-

IUPAC Name: (Z)-but-2-enedioic acid;N-[3-[[2-[[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide dihydrate[5]

-

CAS Number: 1822357-78-7 (maleate dihydrate)[5]

-

Molecular Formula: C₃₀H₃₄FN₇O₈[5]

-

Molecular Weight: 639.6 g/mol [5]

Physicochemical Properties

A summary of the key physicochemical properties of Abivertinib and its maleate salt is provided in the table below. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.

| Property | Value | Source(s) |

| Physical State | Solid powder | |

| Solubility | DMSO: ≥ 100 mg/mL (165.67 mM) Water: < 0.1 mg/mL (insoluble) In vivo formulation (example): ≥ 2.5 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in saline) | [1] |

| Predicted logP | 4.33 | [6] |

| Predicted pKa | Strongest Acidic: 12.6 Strongest Basic: 7.25 | [6] |

| Melting Point | Data not available in the searched literature. |

Biological Properties and Mechanism of Action

Abivertinib is a potent and irreversible inhibitor of specific mutant forms of EGFR and also exhibits inhibitory activity against BTK. This dual action underlies its therapeutic potential in different cancer types.

Inhibition of Mutant EGFR

Abivertinib selectively targets and irreversibly binds to the cysteine residue (Cys797) in the ATP-binding site of mutant EGFR, including the activating mutations (L858R and exon 19 deletions) and the T790M resistance mutation. This covalent binding blocks the downstream signaling pathways that are critical for tumor cell proliferation and survival.

Inhibition of BTK

Abivertinib also inhibits the activity of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. By inhibiting BTK, Abivertinib can disrupt B-cell proliferation and survival, making it a potential treatment for B-cell malignancies.

In Vitro Activity

The inhibitory activity of Abivertinib against various kinases has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity.

| Target | IC50 (nM) |

| EGFR (L858R) | 0.18 |

| EGFR (T790M) | 0.18 |

| EGFR (Wild Type) | 7.68 |

| BTK (in vitro) | Potent |

Signaling Pathways

The anticancer activity of Abivertinib stems from its ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.

EGFR Signaling Pathway

The binding of epidermal growth factor (EGF) to its receptor (EGFR) triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. The two major pathways activated are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways ultimately lead to the transcription of genes involved in cell proliferation, survival, and angiogenesis. Abivertinib, by irreversibly inhibiting mutant EGFR, effectively blocks these downstream signals in cancer cells harboring these mutations.

BTK Signaling Pathway

In B-cells, antigen binding to the B-cell receptor (BCR) initiates a signaling cascade where Bruton's tyrosine kinase (BTK) plays a pivotal role. Activated BTK leads to the activation of downstream pathways, including the PI3K-AKT pathway and the NF-κB pathway, which are essential for B-cell proliferation, survival, and differentiation. Abivertinib's inhibition of BTK disrupts these crucial signaling events.

References

Abivertinib Maleate: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abivertinib (also known as AC0010) is a third-generation, irreversible, small-molecule tyrosine kinase inhibitor (TKI) that potently and selectively targets mutant forms of the epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK).[1][2][3] Its dual-targeting mechanism gives it significant potential in the treatment of non-small cell lung cancer (NSCLC) and B-cell malignancies.[1][4] Abivertinib covalently binds to the Cys481 residue in BTK and the Cys797 residue in EGFR, leading to the inhibition of their kinase activity. This guide provides an in-depth overview of the synthesis and purification methods for Abivertinib maleate, intended for professionals in drug development and research.

Mechanism of Action and Signaling Pathways

Abivertinib exerts its therapeutic effects by inhibiting two key signaling pathways implicated in cancer cell proliferation and survival: the EGFR and BTK signaling pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain.[5][] This triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and angiogenesis.[7][8] In certain cancers, mutations in EGFR, such as L858R and exon 19 deletions, lead to its constitutive activation, driving uncontrolled cell growth.[2] Third-generation EGFR inhibitors like Abivertinib are designed to be effective against the T790M resistance mutation that often develops after treatment with earlier-generation TKIs.[3]

References

- 1. BindingDB PrimarySearch_ki [bindingdb.org]

- 2. researchgate.net [researchgate.net]

- 3. aceatherapeutics.com [aceatherapeutics.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Abivertinib Maleate: A Technical Guide to Target Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abivertinib maleate (B1232345) (formerly known as AC0010) is a third-generation, orally bioavailable, irreversible tyrosine kinase inhibitor (TKI) that potently and selectively targets mutant forms of the Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK). Its dual-targeting mechanism offers significant therapeutic potential in the treatment of certain cancers, including non-small cell lung cancer (NSCLC) and B-cell malignancies. This technical guide provides an in-depth analysis of the target binding affinity and kinetics of Abivertinib, compiling available quantitative data, detailing experimental methodologies for its characterization, and visualizing the key signaling pathways it modulates.

Introduction

First and second-generation EGFR TKIs have demonstrated clinical efficacy in NSCLC patients with activating EGFR mutations. However, the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation, limits their long-term benefit. Abivertinib was designed to overcome this resistance by irreversibly binding to the cysteine residue (Cys797) in the ATP-binding pocket of EGFR, including the T790M mutant, while sparing the wild-type (WT) receptor, thereby reducing toxicity.

Furthermore, Abivertinib has been identified as a potent irreversible inhibitor of BTK, a key component of the B-cell receptor (BCR) signaling pathway. Dysregulation of BTK activity is implicated in the pathogenesis of various B-cell lymphomas. The ability of Abivertinib to inhibit both EGFR and BTK underscores its potential as a versatile anti-cancer agent.

Target Binding Affinity

The binding affinity of Abivertinib has been primarily characterized by its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the activity of a specific enzyme or the proliferation of cells by 50%.

Epidermal Growth Factor Receptor (EGFR)

Abivertinib demonstrates high potency against clinically relevant activating and resistance mutations of EGFR, with significantly lower activity against wild-type EGFR, highlighting its selectivity.

| Target | IC50 (nM) | Cell Line/Assay Type | Reference(s) |

| EGFR (L858R) | 0.18 | Enzymatic Assay | [1] |

| EGFR (T790M) | 0.18 | Enzymatic Assay | [1] |

| EGFR (L858R/T790M) | 0.18 | Enzymatic Assay | [2] |

| EGFR (Wild-Type) | 7.68 | Enzymatic Assay | [1][2] |

| p-EGFR (NCI-H1975 cells) | 7.3 | Cellular Assay | [2] |

| p-EGFR (NIH/3T3_TC32T8 cells) | 2.8 | Cellular Assay | [2] |

Bruton's Tyrosine Kinase (BTK)

Abivertinib also exhibits potent inhibitory activity against BTK.

| Target | IC50 (nM) | Cell Line/Assay Type | Reference(s) |

| BTK | 59 | Cellular Assay | [2] |

Binding Kinetics of an Irreversible Inhibitor

As an irreversible inhibitor, Abivertinib's interaction with its target kinases is a two-step process. The first step is the reversible formation of a non-covalent complex (E•I), characterized by the inhibition constant (Ki). This is followed by the second step, the formation of a stable, covalent bond between the inhibitor and the enzyme (E-I), which is defined by the inactivation rate constant (kinact).

Experimental Protocols

Kinase Inhibition Assay (IC50 Determination)

The inhibitory activity of Abivertinib against EGFR and BTK is typically determined using in vitro kinase assays.

Objective: To determine the concentration of Abivertinib required to inhibit 50% of the kinase activity.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human EGFR (wild-type and mutant forms) or BTK enzyme is used. A specific peptide substrate for the kinase is prepared in an appropriate assay buffer.

-

Compound Dilution: Abivertinib maleate is serially diluted in DMSO to create a range of concentrations.

-

Kinase Reaction: The kinase, substrate, and ATP are incubated in the presence of varying concentrations of Abivertinib. The reaction is typically initiated by the addition of ATP.

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:

-

Radiometric Assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Fluorescence-Based Assays: Employing fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.

-

Luminescence-Based Assays: Using assays that measure the amount of ATP remaining after the kinase reaction.

-

-

Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the Abivertinib concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis. For irreversible inhibitors, the IC50 value is time-dependent; therefore, a fixed pre-incubation time is crucial for comparable results.

Determination of kinact and Ki

The kinetic parameters for irreversible inhibitors are determined by measuring the rate of enzyme inactivation over time.

Objective: To determine the inactivation rate constant (kinact) and the inhibition constant (Ki).

Methodology:

-

Continuous Assay (Progress Curve Analysis):

-

The kinase reaction is initiated in the presence of a fixed concentration of substrate and varying concentrations of Abivertinib.

-

The formation of the product is monitored continuously over time.

-

The resulting progress curves will show a time-dependent decrease in the reaction rate as the enzyme is progressively inactivated.

-

The observed rate of inactivation (kobs) at each inhibitor concentration is determined by fitting the progress curves to an exponential decay equation.

-

-

Discontinuous Assay (Incubation-Dilution Method):

-

The enzyme is pre-incubated with various concentrations of Abivertinib for different periods.

-

At specific time points, aliquots are taken and diluted into a reaction mixture containing a high concentration of substrate to stop further inactivation and measure the remaining enzyme activity.

-

The kobs is determined from the slope of the plot of the natural log of the remaining enzyme activity versus the pre-incubation time.

-

-

Data Analysis:

-

A plot of kobs versus the inhibitor concentration ([I]) is generated.

-

For a one-step irreversible inhibition model, this plot will be linear, and the slope will be equal to kinact/Ki.

-

For a two-step model, the data will fit a hyperbolic equation: kobs = kinact * [I] / (Ki + [I])

-

Non-linear regression analysis of this plot allows for the determination of both kinact and Ki.

-

Cellular Phosphorylation Assay (Western Blotting)

This method is used to assess the ability of Abivertinib to inhibit the phosphorylation of its target kinases and downstream signaling proteins within a cellular context.

Objective: To determine the effect of Abivertinib on the phosphorylation status of EGFR, BTK, and downstream effectors like Akt and ERK.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines expressing the target kinases (e.g., NCI-H1975 for EGFR T790M, or mantle cell lymphoma lines for BTK) are cultured to a suitable confluency. The cells are then treated with varying concentrations of Abivertinib for a specified duration.

-

Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading for electrophoresis.

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-EGFR, p-BTK, p-Akt, p-ERK) and their total protein counterparts.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the intensity of the total protein bands to determine the extent of inhibition.

Signaling Pathways and Visualizations

Abivertinib exerts its anti-cancer effects by inhibiting key signaling pathways that drive cell proliferation, survival, and differentiation.

EGFR Signaling Pathway

The EGFR signaling cascade is a critical regulator of cell growth. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. Abivertinib blocks the initial autophosphorylation of EGFR, thereby inhibiting the activation of these pro-survival and proliferative signals.

Caption: EGFR signaling pathway and the point of inhibition by Abivertinib.

BTK Signaling Pathway

In B-cells, antigen binding to the B-cell receptor (BCR) initiates a signaling cascade involving the phosphorylation and activation of BTK. Activated BTK, in turn, activates downstream pathways, including the PLCγ2-NF-κB and PI3K-AKT pathways, which are crucial for B-cell proliferation, survival, and differentiation. Abivertinib's irreversible inhibition of BTK blocks these downstream signals.

Caption: BTK signaling pathway and the point of inhibition by Abivertinib.

Experimental Workflow for Kinase Inhibition Analysis

The general workflow for characterizing the binding affinity and kinetics of Abivertinib involves a series of integrated in vitro and cellular assays.

Caption: General experimental workflow for Abivertinib characterization.

Conclusion

Abivertinib maleate is a potent and selective irreversible inhibitor of mutant EGFR and BTK. Its high affinity for clinically relevant mutant forms of EGFR, coupled with its sparing of the wild-type receptor, provides a strong rationale for its use in T790M-positive NSCLC. The dual inhibition of BTK further expands its therapeutic potential to B-cell malignancies. The characterization of its binding affinity through IC50 determination and the elucidation of its irreversible binding kinetics through the measurement of kinact/Ki are critical for understanding its mechanism of action and for guiding its clinical development. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of Abivertinib and other covalent kinase inhibitors.

References

Abivertinib Maleate: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abivertinib maleate (B1232345), an orally available, irreversible, third-generation tyrosine kinase inhibitor (TKI), has emerged as a significant agent in targeted cancer therapy and immunomodulation.[1][2][3] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Abivertinib, summarizing key data from preclinical and clinical studies. It is designed to be a resource for researchers, scientists, and professionals involved in drug development.

Abivertinib selectively targets mutant forms of the epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK).[4][5][6] Its dual-targeting capability underlies its therapeutic potential in non-small cell lung cancer (NSCLC) and B-cell malignancies, as well as its investigational use in treating cytokine storms associated with COVID-19.[1][4][7][8]

Pharmacodynamics: Mechanism of Action and In Vitro Activity

Abivertinib's primary mechanism of action involves the irreversible inhibition of specific mutant forms of EGFR and BTK, leading to the downregulation of key signaling pathways involved in cell proliferation, survival, and inflammation.

EGFR Inhibition

Abivertinib is a potent and selective inhibitor of EGFR mutations, including the T790M "gatekeeper" mutation, which is a major cause of acquired resistance to first-generation EGFR TKIs.[1] It also inhibits common activating mutations like L858R and exon 19 deletions, while showing minimal activity against wild-type EGFR, which may contribute to a more favorable safety profile compared to non-selective inhibitors.[1][3][9]

In Vitro Inhibitory Activity against EGFR:

| Target | IC50 (nM) | Cell Line | Notes |

| EGFR L858R | 0.18 | - | [2][10][11] |

| EGFR T790M | 0.18 | - | [2][10][11] |

| Wild-Type EGFR | 7.68 | - | [2][10][11] |

| Mutant EGFR Phosphorylation | 2.8 | NIH/3T3_TC32T8 | [2][10] |

| Mutant EGFR Phosphorylation | 7.3 | NCI-H1975 | [2][10] |

BTK Inhibition

Abivertinib also irreversibly binds to and inhibits BTK, a critical enzyme in B-cell receptor signaling.[5][12] This inhibition disrupts B-cell proliferation and survival, making it a potential treatment for B-cell malignancies.[1] Furthermore, BTK plays a crucial role in immune regulation and inflammatory responses.[1] By inhibiting BTK, Abivertinib can reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, which is the rationale for its investigation in mitigating the cytokine storm in severe COVID-19.[5][12][13]

In Vitro Inhibitory Activity against BTK:

| Target | IC50 (nM) | Cell Type |

| BTK Target Occupancy | 0.78 | Human Peripheral Blood Mononuclear Cells (PBMCs) |

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Absorption and Distribution

Abivertinib is administered orally.[2] In preclinical xenograft models, following oral administration, the time to maximum plasma concentration (Tmax) was observed between 1 to 2 hours.[14] The bioavailability in these models ranged from 15.9% to 41.4%.[14] The elimination half-life (t1/2) was approximately 1.73 hours, indicating rapid distribution into tissues.[14] The total body clearance and volume of distribution were estimated to be 5.91 L/h/kg and 14.76 L/kg, respectively.[14]

Metabolism and Excretion

A study in patients with advanced NSCLC using radiolabeled [14C]-abivertinib provided key insights into its metabolism and excretion.[15]

-

Primary Route of Elimination: The majority of the radioactive dose (79.78%) was excreted in the feces, with a smaller portion (2.38%) found in the urine.[15]

-

Parent Drug in Circulation: Unchanged abivertinib was the main radioactive component in plasma within the first 24 hours, accounting for 59.17% of the total drug-related radioactivity.[15]

-

Metabolites: Glutathione (B108866) conjugation plays a significant role in the metabolic clearance of Abivertinib.[15] Eight metabolites were identified in plasma. The major circulating metabolite was MII-7 (a cysteine glycine (B1666218) conjugate), accounting for about 10.6% of the total drug-related exposure.[15] The two main metabolites in excreta were MII-2 (an abivertinib cysteine-glycine (B12064536) adduct) and M7 (a reduced product of abivertinib).[15]

Clinical Efficacy and Safety in NSCLC

Multiple Phase I and II clinical trials have evaluated the efficacy and safety of Abivertinib in patients with EGFR T790M-mutant NSCLC who have progressed on prior EGFR-TKI therapy.[1][16]

Summary of Clinical Efficacy in EGFR T790M+ NSCLC (Phase II, RP2D: 300 mg BID):

| Efficacy Endpoint | Result | 95% Confidence Interval |

| Objective Response Rate (ORR) | 52.2% - 56.5% | 45.2% - 59.1% |

| Disease Control Rate (DCR) | 88.0% | 82.9% - 92.1% |

| Median Duration of Response (DoR) | 8.5 months | 6.1 - 9.2 months |

| Median Progression-Free Survival (PFS) | 7.5 months | 6.0 - 8.8 months |

| Median Overall Survival (OS) | 24.9 - 28.2 months | 22.4 months - Not Reached |

Data compiled from multiple reports of the NCT02330367 study.[16][17][18][19]

Common Treatment-Related Adverse Events (≥30%):

| Adverse Event | Frequency |

| Alanine Aminotransferase (ALT) Increase | 64.8% |

| Diarrhea | 61.2% |

| Aspartate Aminotransferase (AST) Increase | 57.3% |

| Rash | 37.0% |

Grade 3/4 treatment-related adverse events were experienced by 32.6% of patients.[16][17]

Experimental Protocols

In Vitro Kinase Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Abivertinib against various EGFR mutants and wild-type EGFR.

-

Methodology: Standard in vitro kinase assays are typically performed using purified recombinant human EGFR proteins. The kinase activity is measured in the presence of varying concentrations of the inhibitor. The IC50 value is then calculated, representing the concentration of the drug that inhibits 50% of the enzyme's activity.

Cell-Based Phosphorylation Assays

-

Objective: To assess the inhibitory effect of Abivertinib on EGFR phosphorylation in cancer cell lines.

-

Methodology: NCI-H1975 (harboring L858R and T790M mutations) and A431 (wild-type EGFR) cell lines are commonly used.[2] Cells are treated with a range of Abivertinib concentrations. Cell lysates are then subjected to Western blotting to detect the phosphorylation status of EGFR and its downstream targets like Akt and ERK1/2.[2]

Animal Xenograft Studies

-

Objective: To evaluate the in vivo anti-tumor efficacy of Abivertinib.

-

Methodology: Nude mice are subcutaneously implanted with human NSCLC cells harboring EGFR mutations (e.g., NCI-H1975).[2][14] Once tumors reach a specified size, mice are treated with oral doses of Abivertinib or a vehicle control. Tumor volume and body weight are monitored regularly.[2]

Human Mass Balance Study

-

Objective: To investigate the absorption, metabolism, and excretion of Abivertinib in humans.

-

Methodology: A single oral dose of [14C]-labeled Abivertinib is administered to patients with advanced NSCLC. Blood, urine, and feces are collected at various time points. Radioactivity in these samples is measured to determine the mass balance. Metabolite profiling is conducted using techniques like liquid chromatography-mass spectrometry (LC-MS).[15]

Conclusion

Abivertinib maleate is a potent, irreversible dual inhibitor of mutant EGFR and BTK. Its pharmacokinetic profile supports oral administration, with primary elimination through the fecal route after metabolic conversion, mainly via glutathione conjugation. In clinical trials for EGFR T790M-positive NSCLC, Abivertinib has demonstrated significant efficacy with a manageable safety profile. Its pharmacodynamic properties also provide a strong rationale for its investigation in B-cell malignancies and inflammatory conditions like severe COVID-19. This technical guide summarizes the core pharmacokinetic and pharmacodynamic data, providing a foundation for further research and development of this promising therapeutic agent.

References

- 1. aceatherapeutics.com [aceatherapeutics.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Facebook [cancer.gov]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. FDA clears Abivertinib for Phase 2 safety and efficacy study in hospitalized patients with moderate to severe COVID-19 [prnewswire.com]

- 8. trial.medpath.com [trial.medpath.com]

- 9. Abivertinib Maleate | C30H34FN7O8 | CID 137321960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. sec.gov [sec.gov]

- 13. UPDATE – Sorrento Announces Encouraging Results From Two Phase 2 Studies of Abivertinib For Treatment Of Hospitalized Severe COVID-19 Patients - BioSpace [biospace.com]

- 14. selleckchem.com [selleckchem.com]

- 15. Metabolic disposition of [14 C]-abivertinib, an epidermal growth factor receptor tyrosine kinase inhibitor: Role of glutathione conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Novel Third-generation EGFR Tyrosine Kinase Inhibitor Abivertinib for EGFR T790M-mutant Non–Small Cell Lung Cancer: a Multicenter Phase I/II Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. targetedonc.com [targetedonc.com]

- 18. A Novel Third-generation EGFR Tyrosine Kinase Inhibitor Abivertinib for EGFR T790M-mutant Non-Small Cell Lung Cancer: a Multicenter Phase I/II Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cancernetwork.com [cancernetwork.com]

Abivertinib Maleate: A Technical Whitepaper for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abivertinib is a third-generation, orally available, irreversible tyrosine kinase inhibitor (TKI) that potently and selectively targets mutant forms of the epidermal growth factor receptor (EGFR), including the T790M resistance mutation, as well as Bruton's tyrosine kinase (BTK). This dual inhibitory activity gives Abivertinib a unique pharmacological profile with therapeutic potential in both non-small cell lung cancer (NSCLC) and various B-cell malignancies. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, key experimental data, and clinical development status of Abivertinib maleate (B1232345).

Chemical and Physical Properties

Abivertinib maleate has been synthesized in various forms, including anhydrous, monomaleate, and dihydrate maleate salts. The chemical identifiers for these forms are detailed below.

| Property | Abivertinib (Free Base) | Abivertinib Maleate | Abivertinib Maleate Dihydrate |

| CAS Number | 1557267-42-1[1] | 1557268-88-8[1][2][3][4] | 1822357-78-7[1] |

| Molecular Formula | C₂₆H₂₆FN₇O₂[1] | C₃₀H₃₀FN₇O₆[3] | C₃₀H₃₄FN₇O₈[5] |

| Molecular Weight | 487.53 g/mol [1] | 603.60 g/mol [2][3] | 639.6 g/mol [5] |

Mechanism of Action and Signaling Pathways

Abivertinib exerts its therapeutic effects through the irreversible inhibition of key signaling proteins involved in cancer cell proliferation and survival.

EGFR Inhibition in Non-Small Cell Lung Cancer

Abivertinib is a third-generation EGFR-TKI designed to overcome resistance to earlier-generation inhibitors in NSCLC.[2][6] It selectively targets common activating EGFR mutations (e.g., L858R and exon 19 deletions) and the T790M "gatekeeper" mutation, which is a primary mechanism of acquired resistance.[2][6] By covalently binding to a cysteine residue in the ATP-binding site of mutant EGFR, Abivertinib irreversibly blocks its kinase activity.[4][7] This inhibition prevents the autophosphorylation of EGFR and subsequently abrogates downstream signaling through pathways critical for tumor growth and survival, such as the PI3K/Akt and MAPK/ERK pathways.[1][8]

Figure 1: EGFR Signaling Pathway Inhibition by Abivertinib.

BTK Inhibition in B-Cell Malignancies and Inflammation

In addition to its effects on EGFR, Abivertinib is also a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[2][3][9] BTK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, which is essential for B-cell proliferation, survival, and differentiation.[10] By inhibiting BTK, Abivertinib disrupts the BCR signaling cascade, leading to apoptosis in malignant B-cells.[1][9] This mechanism of action is being explored in clinical trials for B-cell lymphomas.[2] Furthermore, BTK plays a role in inflammatory responses, and Abivertinib's ability to inhibit BTK has led to its investigation in conditions characterized by cytokine storms, such as severe COVID-19.[3][11]

Figure 2: BTK Signaling Pathway Inhibition by Abivertinib.

Preclinical Efficacy

Abivertinib has demonstrated potent and selective inhibitory activity in a variety of preclinical models.

| Target | IC₅₀ (nM) | Cell Line/System |

| EGFR L858R | 0.18[1] | Enzyme Assay |

| EGFR T790M | 0.18[1] | Enzyme Assay |

| Wild-Type EGFR | 7.68[1] | Enzyme Assay |

| p-EGFR (NCI-H1975 cells) | 7.3[1] | Cell-based Assay |

| p-EGFR (NIH/3T3_TC32T8 cells) | 2.8[1] | Cell-based Assay |

IC₅₀: Half-maximal inhibitory concentration

The data indicate that Abivertinib is highly potent against mutant forms of EGFR while showing significantly less activity against the wild-type receptor, suggesting a favorable therapeutic window.[1]

Clinical Development

Abivertinib has undergone extensive clinical investigation, primarily in patients with NSCLC who have developed resistance to first-line EGFR-TKI therapy.

Phase I/II Study in NSCLC (NCT02330367)

A multicenter, open-label Phase I/II study was conducted to evaluate the safety, pharmacokinetics, and efficacy of Abivertinib in patients with advanced NSCLC who progressed after prior EGFR-TKI therapy and were positive for the T790M mutation.[5][12]

Key Findings:

-

Recommended Phase II Dose (RP2D): 300 mg twice daily.[5][12][13]

-

Objective Response Rate (ORR): 52.2% in response-evaluable patients.[5][13]

-

Median Overall Survival (OS): 24.9 months.[13]

The study concluded that Abivertinib demonstrated favorable clinical efficacy with a manageable safety profile in this patient population.[5][13]

Figure 3: Workflow of the Phase I/II Clinical Trial for Abivertinib in NSCLC.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the activity of Abivertinib.

Kinase Inhibition Assay (EGFR/BTK)

The inhibitory activity of Abivertinib against EGFR and BTK is typically determined using a kinase assay, such as the ADP-Glo™ Kinase Assay.

-

Reaction Setup: A reaction mixture is prepared containing the purified kinase (e.g., recombinant human EGFR T790M or BTK), a suitable substrate (e.g., a poly-peptide), and ATP in a kinase buffer (e.g., 40mM Tris-HCl, 20mM MgCl₂, 0.1 mg/mL BSA).

-

Inhibitor Addition: Serial dilutions of Abivertinib maleate are added to the reaction mixture.

-

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

ADP Detection: The amount of ADP produced, which is proportional to kinase activity, is measured. In the ADP-Glo™ assay, remaining ATP is first depleted, and then the ADP is converted back to ATP, which is quantified via a luciferase-based luminescence reaction.

-

Data Analysis: The luminescence signal is measured using a plate reader. The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based EGFR Phosphorylation Assay (Western Blot)

This assay measures the ability of Abivertinib to inhibit EGFR autophosphorylation in cancer cell lines.

-

Cell Culture and Treatment: Human cancer cells expressing mutant EGFR (e.g., NCI-H1975, which harbors L858R and T790M mutations) are cultured to 70-80% confluency. The cells are then treated with varying concentrations of Abivertinib for a specified time (e.g., 2 hours).

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated EGFR (p-EGFR, e.g., at tyrosine 1068). The membrane is subsequently incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total EGFR and a loading control protein (e.g., β-actin). Densitometry is used to quantify the band intensities and determine the extent of p-EGFR inhibition.[1]

Cell Viability Assay (MTT Assay)

The cytotoxic effect of Abivertinib on cancer cells is commonly assessed using a cell viability assay such as the MTT assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of Abivertinib and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 1-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value is determined.

Conclusion

Abivertinib maleate is a promising dual inhibitor of mutant EGFR and BTK with a well-defined mechanism of action and demonstrated clinical efficacy in T790M-positive NSCLC. Its unique dual-targeting capability also presents therapeutic opportunities in B-cell malignancies and potentially in inflammatory conditions. The data summarized in this whitepaper provide a solid foundation for further research and development of Abivertinib as a valuable targeted therapy in oncology and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. promega.com [promega.com]

- 6. aceatherapeutics.com [aceatherapeutics.com]

- 7. A Novel Third-generation EGFR Tyrosine Kinase Inhibitor Abivertinib for EGFR T790M-mutant Non–Small Cell Lung Cancer: a Multicenter Phase I/II Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. promega.com [promega.com]

- 10. worldwide.promega.com [worldwide.promega.com]

- 11. Differential impact of BTK active site inhibitors on the conformational state of full-length BTK | eLife [elifesciences.org]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. promega.com [promega.com]

Abivertinib Maleate: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abivertinib maleate (B1232345) (formerly known as AC0010) is a novel, orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that also potently and irreversibly inhibits Bruton's tyrosine kinase (BTK). This dual mechanism of action has positioned Abivertinib as a versatile therapeutic candidate for various oncologic and inflammatory conditions. Initially developed to overcome resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC), its immunomodulatory properties have also led to its investigation in B-cell malignancies and cytokine storm-related diseases such as COVID-19. This technical guide provides an in-depth overview of the discovery, development history, mechanism of action, and clinical evaluation of Abivertinib maleate, with a focus on the experimental methodologies and quantitative data that have defined its therapeutic profile.

Discovery and Rationale

The development of Abivertinib was driven by a critical unmet need in the treatment of NSCLC. While first-generation EGFR TKIs like gefitinib (B1684475) and erlotinib (B232) were effective in patients with activating EGFR mutations (e.g., exon 19 deletions or L858R mutation), the majority of patients eventually developed resistance. The most common mechanism of acquired resistance, accounting for approximately 50-60% of cases, is the emergence of a secondary mutation in the EGFR gene, T790M, often referred to as the "gatekeeper" mutation.

The scientific rationale behind Abivertinib was to design a third-generation EGFR TKI with a high affinity for and potent inhibition of the T790M mutant EGFR, while sparing wild-type (WT) EGFR to minimize off-target toxicities commonly associated with earlier generation inhibitors, such as skin rash and diarrhea. The discovery process involved screening a library of small molecules to identify a compound with the desired selectivity and irreversible binding properties. Abivertinib emerged as a lead candidate due to its potent activity against EGFR T790M and its favorable preclinical profile.

During its development, the inhibitory activity of Abivertinib against BTK was also discovered. BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation. Dysregulation of the BCR pathway is a hallmark of many B-cell malignancies. The dual inhibition of EGFR and BTK by Abivertinib opened up new avenues for its therapeutic application beyond NSCLC.

Mechanism of Action

Abivertinib exerts its therapeutic effects through the irreversible inhibition of two key signaling kinases: EGFR and BTK.

EGFR Inhibition

Abivertinib is a pyrrolopyrimidine-based TKI that covalently binds to the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks the downstream signaling pathways that promote tumor cell proliferation, survival, and metastasis.

Key features of Abivertinib's EGFR inhibition include:

-

High affinity for mutant EGFR: Abivertinib demonstrates potent inhibition of EGFR with activating mutations (L858R, exon 19 deletion) and the T790M resistance mutation.

-

Selectivity over wild-type EGFR: The drug exhibits significantly lower activity against WT EGFR, which is expected to translate into a better safety profile compared to non-selective EGFR inhibitors.

-

Irreversible binding: The covalent bond formation leads to sustained inhibition of EGFR signaling.

BTK Inhibition

Abivertinib also forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK. This irreversible inhibition blocks the BCR signaling cascade, leading to a reduction in B-cell proliferation and survival. The inhibition of BTK also has immunomodulatory effects, as it can suppress the production of pro-inflammatory cytokines, which provided the rationale for its investigation in COVID-19-related cytokine storm.

Preclinical Development

The preclinical evaluation of Abivertinib involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and anti-tumor activity.

In Vitro Studies

3.1.1. Kinase Inhibition Assays

The inhibitory activity of Abivertinib against various EGFR mutants and WT EGFR, as well as BTK, was determined using biochemical kinase assays.

Experimental Protocol: EGFR and BTK Kinase Inhibition Assay (Representative)

A common method for determining the half-maximal inhibitory concentration (IC50) is a radiometric or fluorescence-based kinase assay.

-

Enzyme and Substrate Preparation: Recombinant human EGFR (WT, L858R, T790M) or BTK enzyme and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in a kinase reaction buffer.

-

Compound Dilution: Abivertinib is serially diluted to a range of concentrations.

-

Kinase Reaction: The kinase, substrate, and Abivertinib are incubated in the presence of ATP (often radiolabeled with ³²P or ³³P, or in the presence of a fluorescent ATP analog).

-

Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence-based assays, a change in fluorescence polarization or intensity is measured.

-

IC50 Calculation: The percentage of kinase inhibition at each drug concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

3.1.2. Cell-Based Assays

The anti-proliferative activity of Abivertinib was evaluated in various cancer cell lines harboring different EGFR mutations.

Experimental Protocol: Cell Viability Assay (Representative)

The effect of Abivertinib on the viability of cancer cell lines is typically assessed using a colorimetric or fluorometric assay.

-

Cell Seeding: Cancer cells (e.g., NCI-H1975, which harbors the L858R and T790M EGFR mutations) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of Abivertinib for a specified period (e.g., 72 hours).

-

Viability Reagent Addition: A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a reagent that measures ATP content (e.g., CellTiter-Glo®) is added to the wells.

-

Signal Measurement: The absorbance or luminescence is measured using a plate reader.

-

Data Analysis: The percentage of cell viability relative to untreated control cells is calculated, and the IC50 value is determined.

In Vivo Studies

The anti-tumor efficacy of Abivertinib was assessed in animal models, typically mouse xenograft models.

Experimental Protocol: Xenograft Tumor Model (Representative)

-

Cell Implantation: Human cancer cells (e.g., NCI-H1975) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Treatment Administration: The mice are randomized into treatment and control groups. Abivertinib is administered orally at various doses and schedules.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Efficacy Evaluation: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Other parameters such as body weight and overall survival may also be monitored.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of Abivertinib

| Target | Assay Type | IC50 (nM) | Reference |

| EGFR (L858R) | Kinase Assay | 0.18 | |

| EGFR (T790M) | Kinase Assay | 0.18 | |

| EGFR (WT) | Kinase Assay | 7.68 | |

| EGFR Phosphorylation (NCI-H1975 cells) | Cellular Assay | 7.3 | |

| EGFR Phosphorylation (NIH/3T3_TC32T8 cells) | Cellular Assay | 2.8 |

Clinical Development

Abivertinib has undergone extensive clinical evaluation in various indications, most notably NSCLC and COVID-19.

Non-Small Cell Lung Cancer (NSCLC)

The primary clinical development program for Abivertinib has focused on patients with EGFR T790M-positive NSCLC who have progressed on prior EGFR TKI therapy.

Pivotal Clinical Trial: NCT02330367

This was a multicenter, open-label, single-arm, Phase I/II study conducted in China.

-

Phase I (Dose Escalation): The primary objective was to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D) of Abivertinib.

-

Phase II (Dose Expansion): The primary objective was to evaluate the efficacy and safety of Abivertinib at the RP2D.

Experimental Protocol: NCT02330367

-

Patient Population: Patients with locally advanced or metastatic NSCLC with a confirmed EGFR T790M mutation who had progressed after treatment with a first-generation EGFR TKI.

-

Treatment: Abivertinib was administered orally twice daily in 28-day cycles.

-

Dose: The Phase I part evaluated doses from 50 mg to 350 mg twice daily. The RP2D was determined to be 300 mg twice daily.

-

Primary Endpoints:

-

Phase I: MTD and RP2D

-

Phase II: Objective Response Rate (ORR) as assessed by an Independent Review Committee (IRC) based on RECIST v1.1.

-

-

Secondary Endpoints: Disease Control Rate (DCR), Duration of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS).

Table 2: Efficacy of Abivertinib in EGFR T790M-Positive NSCLC (NCT02330367, Phase II)

| Efficacy Endpoint | Result | 95% Confidence Interval | Reference |

| Objective Response Rate (ORR) | 52.2% | 45.2% - 59.1% | |

| Disease Control Rate (DCR) | 88.0% | 82.9% - 92.1% | |

| Median Duration of Response (DoR) | 8.5 months | 6.1 - 9.2 months | |

| Median Progression-Free Survival (PFS) | 7.5 months | 6.0 - 8.8 months | |

| Median Overall Survival (OS) | 24.9 months | 22.4 months - Not Reached |

COVID-19

The rationale for investigating Abivertinib in COVID-19 was its ability to inhibit BTK and thereby reduce the production of inflammatory cytokines, potentially mitigating the severe inflammatory response (cytokine storm) associated with severe COVID-19.

Key Clinical Trial: NCT04440007

This was a Phase II, randomized, double-blind, placebo-controlled study to evaluate the safety and efficacy of Abivertinib in hospitalized patients with moderate to severe COVID-19.

Experimental Protocol: NCT04440007

-

Patient Population: Hospitalized patients with a confirmed SARS-CoV-2 infection and moderate to severe pulmonary symptoms.

-

Treatment: Abivertinib administered orally in addition to standard of care, compared to placebo plus standard of care.

-

Primary Endpoint: To assess the safety and efficacy of Abivertinib in this patient population.

Table 3: Key Efficacy Results of Abivertinib in "At-Risk" Hospitalized COVID-19 Patients (US and Brazil Phase 2 Studies)

| Outcome | Abivertinib Group | Control Group | Improvement with Abivertinib | Reference |

| US Study | ||||

| Avoidance of Death or Respiratory Failure at 1 Month | 78.3% | 58.3% | 20% | |

| Brazil Study | ||||

| Avoidance of Death or Respiratory Failure at 1 Month | 69.6% | 44.4% | 25% |

Signaling Pathways and Experimental Workflows

Signaling Pathways

Diagram 1: Simplified EGFR Signaling Pathway and Inhibition by Abivertinib

Caption: EGFR signaling pathway and the inhibitory action of Abivertinib.

Diagram 2: Simplified BTK Signaling Pathway and Inhibition by Abivertinib

Preclinical Mode of Action of Abivertinib Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abivertinib maleate, also known as AC0010, is an orally available, third-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant potential in preclinical studies for the treatment of various malignancies.[1][2][3] Structurally distinct as a pyrrolopyrimidine-based inhibitor, Abivertinib exhibits a dual mechanism of action, primarily targeting mutant forms of the Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK).[4][5] This technical guide provides an in-depth overview of the preclinical data elucidating the mode of action of Abivertinib, with a focus on its molecular targets, downstream signaling effects, and anti-tumor activity in various cancer models.

Core Mechanism of Action

Abivertinib functions as an irreversible inhibitor, covalently binding to its target kinases to block their activity.[1][2] Its primary mechanisms of action revolve around the inhibition of mutant EGFR and BTK, leading to the suppression of key signaling pathways involved in cell proliferation, survival, and immune regulation.

Dual Targeting of Mutant EGFR and BTK

Preclinical studies have firmly established Abivertinib as a potent and selective inhibitor of both mutant EGFR and BTK.[3][6]

-

Mutant EGFR Inhibition: Abivertinib demonstrates high selectivity for mutant forms of EGFR, including the activating mutations (L858R and exon 19 deletions) and the key resistance mutation, T790M.[2][3] This "gatekeeper" mutation is a major cause of acquired resistance to first-generation EGFR TKIs.[2] Importantly, Abivertinib shows minimal activity against wild-type (WT) EGFR, which is expected to reduce the toxicity profile compared to non-selective EGFR inhibitors.[1][3]

-

BTK Inhibition: In addition to its effects on EGFR, Abivertinib is a potent inhibitor of BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[4][7] BTK is essential for B-cell proliferation and survival and also plays a critical role in immune regulation and inflammatory responses.[2][8] This dual activity suggests the potential for Abivertinib in treating B-cell malignancies and inflammatory conditions.[5][7]

Quantitative Analysis of Kinase Inhibition and Cellular Effects

The inhibitory potency of Abivertinib has been quantified in various preclinical assays. The following tables summarize the key quantitative data from these studies.

| Target Enzyme | IC50 (nM) | Cell Line | IC50 (nM) | Reference |

| EGFR L858R | 0.18 | NCI-H1975 (L858R/T790M) | 7.3 | [3][6] |

| EGFR T790M | 0.18 | NIH/3T3_TC32T8 | 2.8 | [3][9] |

| Wild-Type EGFR | 7.68 | A431 (WT EGFR) | >2000 | [3][9] |

| BTK | 1.6 | - | - | [10] |

| BTK (in PBMCs) | 0.78 | - | - | [10] |

Table 1: In Vitro Kinase and Cellular Inhibitory Activity of Abivertinib. IC50 values represent the concentration of Abivertinib required to inhibit 50% of the target enzyme's activity or cell viability.

Signaling Pathway Modulation

Abivertinib's inhibition of mutant EGFR and BTK leads to the downstream suppression of critical signaling pathways that drive cancer cell proliferation and survival.

EGFR Signaling Pathway

Upon binding to mutant EGFR, Abivertinib effectively blocks its autophosphorylation and subsequent activation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[3][11] Preclinical studies have shown that Abivertinib potently inhibits the phosphorylation of EGFR at Tyr1068, as well as the phosphorylation of downstream effectors Akt and ERK1/2 in EGFR-mutant non-small cell lung cancer (NSCLC) cell lines such as NCI-H1975 and HCC827.[3][6]

Caption: EGFR signaling pathway inhibited by Abivertinib.

BTK Signaling Pathway

Abivertinib's inhibition of BTK disrupts the B-cell receptor signaling cascade. This leads to reduced B-cell proliferation and survival. In preclinical models of acute myeloid leukemia (AML), Abivertinib has been shown to target the phosphorylation of BTK and the crucial PI3K survival pathway.[7] Furthermore, in AML cells harboring FLT3-ITD mutations, Abivertinib suppressed the expression of p-FLT3 and the downstream target p-STAT5.[7]

Caption: BTK signaling pathway inhibited by Abivertinib.

In Vivo Anti-Tumor Efficacy

The anti-tumor activity of Abivertinib has been evaluated in various preclinical in vivo models, primarily using xenografts of human cancer cell lines in immunocompromised mice.

Non-Small Cell Lung Cancer (NSCLC) Xenograft Models

In xenograft models using NSCLC cell lines with EGFR mutations, such as NCI-H1975 (L858R/T790M), Abivertinib demonstrated significant, dose-dependent tumor growth inhibition.[3][6] Oral administration of Abivertinib led to tumor regression in these models.[2] In contrast, tumors with wild-type EGFR were not significantly affected by Abivertinib treatment, highlighting its selectivity.[3]

| Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Athymic Nude Mice | NCI-H1975 (EGFR L858R/T790M) | 12.5-500 mg/kg, p.o., daily | Significant inhibition | [3][6] |

| Athymic Nude Mice | HCC827 (EGFR del19) | Not specified | Significant inhibition | [3] |

| Athymic Nude Mice | A431 (WT EGFR) | Not specified | No significant inhibition | [3] |

Table 2: In Vivo Efficacy of Abivertinib in NSCLC Xenograft Models.

Other Cancer Models

The preclinical efficacy of Abivertinib extends beyond NSCLC. In models of acute myeloid leukemia (AML), Abivertinib inhibited cell proliferation, reduced colony-forming capacity, and induced apoptosis and cell cycle arrest, particularly in cells with FLT3-ITD mutations.[7] In vivo studies in AML models showed synergistic activity when Abivertinib was combined with homoharringtonine (B1673347) (HHT).[7] Furthermore, preclinical studies in prostate cancer xenograft models suggest that by inhibiting Bone Marrow Tyrosine Kinase on chromosome X (BMX), Abivertinib can block androgen biosynthesis, providing a rationale for its use in castration-resistant prostate cancer (CRPC).[12][13]

Resistance Mechanisms

While Abivertinib is effective against the T790M resistance mutation, preclinical and clinical studies have begun to identify potential mechanisms of acquired resistance to this third-generation TKI. These include:

-

Tertiary EGFR mutations: The EGFR C797S mutation has been identified as a mechanism of resistance to third-generation EGFR inhibitors.[14][15]

-

Bypass pathway activation: Amplification of MET and HER2, as well as mutations in PIK3CA and BRAF, have been observed in patients who developed resistance to Abivertinib.[14][16]

-

Histologic transformation: In some cases, NSCLC can transform into small-cell lung cancer, a different subtype that is not dependent on EGFR signaling.[16]

Experimental Protocols

The following sections detail the general methodologies used in the preclinical evaluation of Abivertinib.

Kinase Assays

-